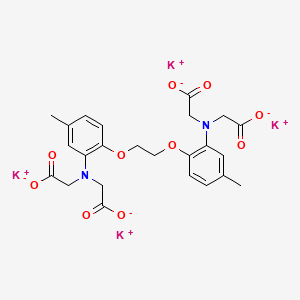![molecular formula C11H12Cl2N2O5 B1148396 D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] CAS No. 138879-88-6](/img/new.no-structure.jpg)
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-threo-chloramphenicol, [dichloroacetyl-1-14C], is a radiolabeled derivative of the antibiotic chloramphenicol. This compound is characterized by the presence of a dichloroacetyl group labeled with carbon-14, a radioactive isotope. Chloramphenicol itself is a broad-spectrum antibiotic originally isolated from the soil bacterium Streptomyces venezuelae. The radiolabeled version is primarily used in scientific research to study the pharmacokinetics, metabolism, and biochemical pathways of chloramphenicol.
Métodos De Preparación
The synthesis of D-threo-chloramphenicol, [dichloroacetyl-1-14C], involves several steps:
Synthesis of [14C]dichloroacetic acid: This is typically prepared from [14C]bicarbonate through a series of chemical reactions.
Formation of the dichloroacetyl group: The [14C]dichloroacetic acid is then reacted with threo-chloramphenicol to introduce the radiolabeled dichloroacetyl group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity
Análisis De Reacciones Químicas
D-threo-chloramphenicol, [dichloroacetyl-1-14C], undergoes various chemical reactions, including:
Oxidation: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.
Reduction: The dichloroacetyl group can be hydrolyzed to form dichloroacetic acid.
Substitution: The hydroxyl groups in chloramphenicol can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
D-threo-chloramphenicol, [dichloroacetyl-1-14C], is widely used in scientific research, particularly in:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chloramphenicol in biological systems.
Metabolism: Investigating the metabolic pathways and intermediates formed during the breakdown of chloramphenicol.
Biochemical Pathways: Elucidating the biochemical mechanisms of action of chloramphenicol at the molecular level.
Toxicology: Assessing the potential toxic effects of chloramphenicol and its metabolites
Mecanismo De Acción
Chloramphenicol exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This prevents the formation of peptide bonds between amino acids, thereby inhibiting protein synthesis and bacterial growth. The radiolabeled version allows researchers to track the compound’s interaction with bacterial cells and study its mechanism of action in detail .
Comparación Con Compuestos Similares
D-threo-chloramphenicol, [dichloroacetyl-1-14C], is unique due to its radiolabeled dichloroacetyl group. Similar compounds include:
Chloramphenicol: The non-radiolabeled version, widely used as an antibiotic.
Thiamphenicol: A derivative of chloramphenicol with a methylsulfonyl group instead of the nitro group.
Florfenicol: Another derivative with a fluorine atom replacing the hydroxyl group on the dichloroacetyl moiety.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .
Propiedades
Número CAS |
138879-88-6 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O5 |
Peso molecular |
325.15 |
Sinónimos |
D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)



![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)




